molecular formula C8H11ClN2 B8752687 4-Chloro-6-methyl-5-propylpyrimidine CAS No. 691886-10-9

4-Chloro-6-methyl-5-propylpyrimidine

Cat. No.: B8752687
CAS No.: 691886-10-9
M. Wt: 170.64 g/mol
InChI Key: VYEBMLWGSMNCMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-methyl-5-propylpyrimidine is a useful research compound. Its molecular formula is C8H11ClN2 and its molecular weight is 170.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

691886-10-9

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

4-chloro-6-methyl-5-propylpyrimidine

InChI

InChI=1S/C8H11ClN2/c1-3-4-7-6(2)10-5-11-8(7)9/h5H,3-4H2,1-2H3

InChI Key

VYEBMLWGSMNCMJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=CN=C1Cl)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5% Pd/C (25 mg) and CH3COONa (820 mg, 10 mmol) are added to a solution of 2,4-dichloro-6-methyl-5-propyl-pyrimidine (1.02 g, 5 mmol) in EtOAc (25 ml). The mixture is then hydrogenated at 50 psi overnight. The catalyst is filtered and the solvent is removed in vacuo. Flash column chromatography of the residue on silica gel by 4:1 hexane, EtOAc provides 2-chloro-6-methyl-5-propyl-pyrimidine (LC-MS, M+1 171.7), 4-chloro-6-methyl-5-propyl-pyrimidine (LC-MS, M+1 171.7) and 6-methyl-5-propyl-pyrimidine (LC-MS, M+1 157.7) as 1:1:1.5 mixture, which is separated by HPLC.
Quantity
820 mg
Type
reactant
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 5-propyl-6-methyl-pyrimidin4-one (10 mmol) and POCl3 (25 ml) is heated at 85° C. for 4 hours. The solvent is removed in vacuo and EtOAc (30 ml) and water (30 ml) are added to the residue. NaHCO3 is carefully added until the pH of aqueous layer is greater than 7. The layers are separated and the aqueous layer is extracted with EtOAc (2×30 ml). The combined extracts are washed with brine (50 ml), dried (Na2SO4), and evaporated. Flash column purification of the residue with 6:1 EtOAc:hexane provides the title product as a light yellow oil.
Quantity
10 mmol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Quantity
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Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

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